molecular formula C9H13NO2 B7906960 4-Morpholinocarbonyl-1-butyne

4-Morpholinocarbonyl-1-butyne

Cat. No. B7906960
M. Wt: 167.20 g/mol
InChI Key: MIIGDUOSMPAJFW-UHFFFAOYSA-N
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Description

4-Morpholinocarbonyl-1-butyne is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electronic Structure Analysis : A study on a similar compound, 4-Butadiynylmorpholine, an amino-substituted 1,3-diyne, examined its photoelectron spectrum and electronic structure. This research provides insights into the molecular orbitals and electronic properties of such compounds (Rademacher et al., 1987).

  • Synthesis of Amino-Substituted Naphthalene Derivatives : A catalytic reaction involving diaryl buta-1,3-diynes with cyclic amines like morpholine has been studied, offering a method for synthesizing amino-substituted naphthalene derivatives. This could be relevant for the synthesis of various organic compounds, including those similar to 4-Morpholinocarbonyl-1-butyne (Sun, Wu, & Hua, 2011).

  • Analgesic and Antiinflammatory Properties : Research on 4,6-disubstituted 2-(morpholinocarbonyl)furo[3,2-b]indole derivatives indicated potential analgesic and antiinflammatory activities. These findings suggest the therapeutic potential of morpholinocarbonyl compounds in medical applications (Kawashima et al., 1986).

  • Molecular Structure Investigation : The structure of compounds similar to this compound, such as 1,4-dichloro-2-butyne, has been extensively studied using techniques like electron diffraction. This research contributes to understanding the molecular geometry and bonding characteristics of such compounds (Kuchitsu, 1957).

  • Synthesis and Properties Analysis : Studies on the synthesis and properties of 1,4-dichloro-2-butyne, an important intermediate in various fields, provide insights that could be applicable to the synthesis and characterization of this compound. This research explores methods of synthesis and property analysis such as boiling point determination and structure confirmation (Xian et al., 2011).

  • Pharmaceutical Applications : The pharmaceutical importance of morpholine derivatives, including compounds like this compound, has been emphasized in studies exploring their therapeutic significance. These compounds have potential in developing drugs for various medical ailments due to their feasible physicochemical properties (Rupak, Vulichi, & Suman, 2016).

properties

IUPAC Name

1-morpholin-4-ylpent-4-yn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-3-4-9(11)10-5-7-12-8-6-10/h1H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIGDUOSMPAJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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